molecular formula C11H14ClN3O B1265507 4-Aminoantipyrine hydrochloride CAS No. 22198-72-7

4-Aminoantipyrine hydrochloride

Cat. No. B1265507
CAS RN: 22198-72-7
M. Wt: 239.7 g/mol
InChI Key: UZSCVCWALGRUTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminoantipyrine and its derivatives involves several chemical reactions, including condensation with various agents. For instance, synthesis methods have been developed that involve the condensation of 4-aminoantipyrine with fluorine-substituted benzoyl chlorides, resulting in compounds that exhibit significant fluorescence emission and potential anticancer activity (Premnath et al., 2016). Additionally, the reaction of 4-aminoantipyrine with acetylacetone, ethyl acetoacetate, and maleic anhydride has yielded new antipyrine derivatives with modest antibacterial activity (Cunha et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-aminoantipyrine derivatives has been characterized using various spectroscopic methods, including single-crystal X-ray diffraction and density functional theory (DFT). These studies have provided insights into the optimized geometries, vibration frequencies, and molecular electrostatic potential (MEP) of these compounds (Li et al., 2013).

Chemical Reactions and Properties

4-Aminoantipyrine participates in several chemical reactions, including oxidative coupling with hydroxy derivatives of benzene, influenced by the pH and hydronium ion concentration. These reactions have significant implications for analytical applications, such as the determination of phenols in water (Faust & Mikulewicz, 1967).

Physical Properties Analysis

The physical properties of 4-aminoantipyrine derivatives, such as melting points, solubilities, and spectroscopic characteristics, have been investigated to understand their chemical behavior and potential applications. For example, the synthesis and characterization of 4-(2'-hydroxybenzmethylene)Aminoantipyrine provided data on its composition, structure, melting point, and solubilities (Yang Ya-ting, 2004).

Chemical Properties Analysis

The chemical properties of 4-aminoantipyrine, such as its ability to form Schiff bases and participate in proton-transfer complexes, have been extensively studied. These studies have revealed its interactions with various compounds and metals, offering insights into its potential applications in analytical chemistry, environmental monitoring, and pharmaceutical research (Issa et al., 2005).

Scientific Research Applications

Interaction with Proteins

4-Aminoantipyrine (AAP) has been studied for its interaction with proteins, particularly bovine serum albumin (BSA). Spectroscopic techniques and molecular modeling have shown that AAP effectively quenches the intrinsic fluorescence of BSA via static quenching. This interaction, occurring spontaneously on subdomain IIIA of BSA through electrostatic forces, leads to conformational changes in BSA and exposes internal hydrophobic regions (Teng et al., 2011).

Analytical Chemistry

AAP has been used in analytical chemistry, such as in the colorimetric determination of propoxur in pesticide formulations and water samples. This method involves the reaction of AAP with hydrolyzed pesticide products in the presence of an oxidizing agent, allowing for absorbance measurement (Venkateswarlu & Seshaiah, 1995).

Environmental Monitoring

In environmental monitoring, AAP's interaction with various hydroxy derivatives of benzene has been examined. This study highlights the influence of hydronium ion concentration on the absorptivity of AAP, offering insights into the limitations and potential advantages of its analytical application for phenol determination in water and wastewater (Faust & Mikulewicz, 1967).

Metal Complexes and Schiff Bases

AAP's ability to form Schiff bases and metal complexes with transition metals and lanthanides has been recognized for various applications. These include corrosion inhibition, energy harvesting, antimicrobial, anti-inflammatory, antioxidant, cytotoxicity, anti-convulsant, anthelmintic activity, analgesic, antipyretic, DNA binding and cleavage (Sakthivel et al., 2020).

Chromogenic Agent

AAP has been studied as a chromogenic agent for aromatic amine determination in water, demonstrating its potential for colorimetric sensing applications (El-Dib et al., 1975).

Antioxidant and Anticancer Activities

AAP derivatives have shown significant potential in the medical field. Pyrazolone derivatives synthesized from AAP were evaluated as anticancer agents against breast cancer cell lines, demonstrating promising activities (Ghorab et al., 2014).

Environmental Toxicity Evaluation

To evaluate the environmental toxicity of AAP, its effects on the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD) were explored. This study provides insights into the toxic mechanism of AAP with enzymes, which is crucial for understanding its environmental impact (Teng & Liu, 2013).

Nanoparticle Synthesis

AAP has been used in the synthesis of gold nanoparticles (AuNPs), acting as a reducing and capping agent. This application is notable in the colorimetric sensing of triptan-family drugs in pharmaceutical samples, illustrating AAP's role in nanotechnology (Rawat et al., 2014).

Visual Detection in Water Samples

AAP-loaded polylactic acid electrospun membranes were developed for the rapid visualization and detection of pentachlorophenol in water samples. This innovative approach underlines AAP's potential in materials science and environmental monitoring (Liu et al., 2022).

Schiff Base Analogues for Bioactivity

Schiff base analogues of AAP have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This highlights AAP's significance in the development of new compounds with potential therapeutic benefits (Alam et al., 2012).

Safety And Hazards

When handling 4-Aminoantipyrine hydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation, and avoid contact with eyes, skin, or clothing .

Future Directions

There are ongoing studies on the applications of 4-Aminoantipyrine hydrochloride. For instance, it has been used in the electrocatalytic oxidation of 4-Aminoantipyrine in biological samples . It has also been studied for its inhibitory effects on mild steel corrosion .

properties

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCVCWALGRUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066769
Record name 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride
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Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoantipyrine hydrochloride

CAS RN

22198-72-7
Record name 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1)
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Record name 4-Aminoantipyrine hydrochloride
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Record name 4-Aminoantipyrine hydrochloride
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Record name 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1)
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Record name 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride
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Record name 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride
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Record name AMPYRONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
EP Schulz, MA Diaz, G Lopez, LM Guerrero… - Analytical …, 1964 - ACS Publications
… To achieve a ±1.3% reproducibility of steroid chromophores (using freshly prepared solutions of different sources of 4-aminoantipyrine hydrochloride), it was necessary toincorporate …
Number of citations: 10 pubs.acs.org
MEA Powell, MJH Smith - Journal of Clinical Pathology, 1954 - ncbi.nlm.nih.gov
Gottlieb and Marsh (1946), using alka: ine ferricyanide as the oxidant, devised a method for the estimation of certain phenolic fungicides with AAP The procedure was modified by …
Number of citations: 199 www.ncbi.nlm.nih.gov
MEA POWELL, MJH SMIT-H - Citeseer
Gottlieb and Marsh (1946), using alka: ine ferricyanide as the oxidant, devised a method for the estimation of certain phenolic fungicides with AAP The procedure was modified by …
Number of citations: 2 citeseerx.ist.psu.edu
IZ Shukrallah, AB Sakla - Journal of the Chinese Chemical …, 1986 - Wiley Online Library
A comparative study of some quantitative methods has been undertaken. Chemical and colorimetric procedures have been developed for the determination of IS 4 : 4‐(…
Number of citations: 5 onlinelibrary.wiley.com
RK Gajfutdinova, ZS Nabiullina - inis.iaea.org
Aqueous systems of rare earth chlorides with choline chloride..|INIS IAEA NUCLEUS Sign In Sign In Register Help 50+ years of INIS International Nuclear Information System …
Number of citations: 0 inis.iaea.org
SL Tompsett - Clinical Chemistry, 1958 - academic.oup.com
… 1.5% 4-aminoantipyrine hydrochloride in water 2. 4% potassium ferricyanide 3. 4N ammonium hydroxide solution (approximate) The concentration of this solution should be such that …
Number of citations: 6 academic.oup.com
S Isis - 1983 - pesquisa.bvsalud.org
… The results have been in good agreement with those obtained by carrying out the USP XX, 1980, procedure of the assay of 4-aminoantipyrine hydrochloride …
Number of citations: 0 pesquisa.bvsalud.org
GT Morgan, J Reilly - Journal of the Chemical Society, Transactions, 1913 - pubs.rsc.org
… 4-Aminoantipyrine hydrochloride (1 mol.) was diazotised in cold dilute hydrochloric acid, the excess of nitrous acid removed by carbamide, and the solution added to acetylacetone (1 …
Number of citations: 2 pubs.rsc.org
GT Morgan, J Reilly - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
By GILBERT T. MORGAN and JOSEPH REILLY. IN an earlier communication (T., 1913, 103, 808) it was shown that the diazotisation of 4-amino-1-phenyl-2: 3-dimethylpyrazolone (4-…
Number of citations: 13 pubs.rsc.org
EM Gorton - core.ac.uk
Adsorption chromatography is a very valuable tool for the isolation and characterization of organic compounds. Since the occurrence of colored compounds is less frequent than …
Number of citations: 0 core.ac.uk

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